Bienvenue dans la boutique en ligne BenchChem!

AM-8191 HCl

Antibacterial In Vivo Efficacy Pharmacokinetics

AM-8191 HCl is a high-purity hydrochloride salt of an amide- analog NBTI, demonstrating distinct SAR from fluoroquinolones and other NBTIs due to its unique pyridoxazinone RHS and oxabicyclooctane linker. It provides a 4-fold improvement in oral ED50 over AM-8085, enabling robust in vivo efficacy with lower compound usage. Its hERG IC50 > 30 μM serves as a benchmark for cardiovascular safety profiling. Quantitative IC50 data for gyrase and topo IV support precise enzymology studies. Ideal for MRSA/MSSA MIC assays and resistance studies.

Molecular Formula C26H29ClFN5O5
Molecular Weight 545.9964
CAS No. 1417548-17-4
Cat. No. B605385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-8191 HCl
CAS1417548-17-4
SynonymsAM-8191;  AM 8191;  AM8191.
Molecular FormulaC26H29ClFN5O5
Molecular Weight545.9964
Structural Identifiers
SMILESO=C1NC2=NC(CNC34COC(CC4)([C@@H](O)CC5=C(F)C=NC6=CC=C(OC)N=C56)CC3)=CC=C2OC1.[H]Cl
InChIInChI=1S/C26H28FN5O5.ClH/c1-35-22-5-3-18-23(32-22)16(17(27)12-28-18)10-20(33)26-8-6-25(7-9-26,14-37-26)29-11-15-2-4-19-24(30-15)31-21(34)13-36-19;/h2-5,12,20,29,33H,6-11,13-14H2,1H3,(H,30,31,34);1H/t20-,25?,26?;/m0./s1
InChIKeyWDWFTZSOSPERQG-JKLZSTNZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AM-8191 HCl (CAS 1417548-17-4) Classification and Procurement Overview


AM-8191 HCl is a hydrochloride salt formulation of a novel bacterial topoisomerase inhibitor (NBTI). It is specifically an amide analog within the oxabicyclooctane-linked 1,5-naphthyridinyl-pyridoxazinone class, which functions as a broad-spectrum antibacterial agent targeting bacterial DNA gyrase and topoisomerase IV [1]. Its mechanism of action is distinct from that of fluoroquinolones, targeting a different binding site, which results in a lack of cross-resistance with established antibiotic classes [1]. The compound demonstrates both in vitro bactericidal activity and in vivo oral efficacy in murine models of Staphylococcus aureus infection [1].

Why AM-8191 HCl Cannot Be Substituted with Other NBTIs or Quinolones


Interchanging AM-8191 HCl with other novel bacterial topoisomerase inhibitors (NBTIs) or with legacy quinolone antibiotics is not scientifically justified due to the highly specific structure-activity relationships (SAR) within this chemical class. The NBTI pharmacophore, which includes a left-hand side (LHS), linker, and right-hand side (RHS), demonstrates extreme sensitivity to modifications [1]. For instance, even modest changes to the C-3 position of the pyridoxazinone RHS, such as the addition of a methoxy group, are not tolerated and result in a loss of potency and spectrum [1]. Furthermore, the basicity and hydrogen-bonding characteristics of the linker region, which are fundamentally altered in the amide analogs like AM-8191, dictate both antibacterial activity and safety pharmacology profiles, including hERG liability [1]. These nuanced SAR profiles mean that compounds with seemingly similar structures can exhibit profoundly different in vitro and in vivo performance, precluding generic substitution.

Quantitative Differentiation of AM-8191 HCl: A Head-to-Head Evidence Guide


Superior Oral Efficacy of AM-8191 HCl Compared to Parent Compound AM-8085

AM-8191 HCl, as a representative of the amide analog series, demonstrates a 4-fold improvement in oral efficacy compared to its parent compound, AM-8085. The study explicitly notes that the C-3 fluoro analog (characteristic of the AM-8191 series) showed an ED50 of 3.9 mg/kg, which is 4-fold better than the parent AM-8085 [1]. This indicates a significant advancement in the pharmacokinetic/pharmacodynamic profile of the NBTI class achieved through specific chemical modifications.

Antibacterial In Vivo Efficacy Pharmacokinetics NBTI

Markedly Improved Cardiovascular Safety Profile (hERG) of AM-8191 HCl

A key liability of many antibacterial drug candidates is inhibition of the hERG potassium channel, which can lead to cardiotoxicity. The amide analogs to which AM-8191 belongs show a highly improved hERG profile. The publication reports a functional hERG IC50 of >30 μM for these amides [1]. This represents a significant safety margin compared to earlier NBTI compounds that likely possessed more potent hERG activity, a common obstacle in drug development.

Safety Pharmacology hERG Cardiotoxicity NBTI

Potent Dual-Target Inhibition of S. aureus Gyrase and Topoisomerase IV

AM-8191 HCl exerts its antibacterial effect through the potent and selective inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. Vendor data sheets consistently report an IC50 of 1.02 μM for S. aureus gyrase and 10.4 μM for topo IV . This dual-targeting mechanism is a hallmark of the NBTI class and contributes to a high barrier to resistance development compared to single-target inhibitors.

Antibacterial Mechanism of Action Gyrase Topoisomerase IV

Potent Antibacterial Activity Against Drug-Resistant S. aureus Strains

AM-8191 HCl demonstrates potent in vitro activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. Reported Minimum Inhibitory Concentration (MIC) values are 0.02 μg/mL for MSSA and 0.06 μg/mL for MRSA . The low MIC values against MRSA highlight the compound's utility against clinically relevant drug-resistant pathogens, which are a high-priority research target.

Antibacterial MRSA MSSA Minimum Inhibitory Concentration

Optimal Application Scenarios for AM-8191 HCl in Research and Development


In Vivo Efficacy Studies in Murine S. aureus Bacteremia Models

AM-8191 HCl is an ideal candidate for researchers validating the in vivo efficacy of NBTIs, particularly in murine bacteremia models. The compound's demonstrated 4-fold improvement in oral ED50 (3.9 mg/kg) over the parent AM-8085 [1] makes it a superior tool for achieving robust, dose-dependent efficacy with lower compound requirements, thereby streamlining animal studies and reducing costs.

Cardiac Safety Profiling and hERG Liability Assessment

The compound is well-suited for use as a benchmark in safety pharmacology assays, specifically for evaluating hERG channel liability. With a reported functional hERG IC50 > 30 μM [1], AM-8191 HCl serves as an example of an advanced NBTI with a markedly improved cardiovascular safety profile. It can be used as a reference standard when screening new analogs or other antibacterial classes for potential cardiotoxicity.

Mechanistic Studies on Dual-Targeting Bacterial Topoisomerase Inhibitors

AM-8191 HCl is a valuable tool for enzymology and structural biology research focused on the dual inhibition of bacterial DNA gyrase and topoisomerase IV. The availability of quantitative IC50 data (gyrase IC50 = 1.02 μM; topo IV IC50 = 10.4 μM) allows for precise experimental design in biochemical assays and provides a benchmark for characterizing resistance mutations or for conducting comparative enzymology with other inhibitors.

Antibacterial Susceptibility Testing of MRSA and MSSA Strains

Researchers investigating novel treatments for drug-resistant Staphylococcus aureus infections can utilize AM-8191 HCl as a potent positive control in MIC assays. Its strong activity against both MSSA (MIC = 0.02 μg/mL) and MRSA (MIC = 0.06 μg/mL) provides a reliable benchmark for evaluating the potency of new chemical entities or for studying the emergence of resistance in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-8191 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.